molecular formula C9H11NO2 B2475929 1,2,3,5-Tetrahydro-4,1-benzoxazepin-7-ol CAS No. 1525891-24-0

1,2,3,5-Tetrahydro-4,1-benzoxazepin-7-ol

Cat. No.: B2475929
CAS No.: 1525891-24-0
M. Wt: 165.192
InChI Key: BOCLTSDVWWJRAM-UHFFFAOYSA-N
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Description

1,2,3,5-Tetrahydro-4,1-benzoxazepin-7-ol is a heterocyclic compound that contains both oxygen and nitrogen atoms within its ring structure. This compound is part of the benzoxazepine family, which is known for its diverse biological activities and potential therapeutic applications. The presence of the hydroxyl group at the 7th position adds to its chemical reactivity and potential for forming hydrogen bonds, making it an interesting subject for chemical and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2,3,5-Tetrahydro-4,1-benzoxazepin-7-ol can be synthesized through various methods. One common approach involves the cyclization of substituted isoindole derivatives. For example, the reaction of ortho-hydroxyacetophenone with N-benzylpiperidone under acidic conditions can yield the desired benzoxazepine scaffold . Another method involves the esterification of biologically active salicylanilides with N-protected amino acids .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity. This could include the use of microwave heating to accelerate reaction times and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

1,2,3,5-Tetrahydro-4,1-benzoxazepin-7-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group at the 7th position can be oxidized to form a ketone.

    Reduction: The nitrogen atom in the ring can be reduced to form secondary amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or ferric chloride.

Major Products

    Oxidation: Formation of 1,2,3,5-tetrahydro-4,1-benzoxazepin-7-one.

    Reduction: Formation of secondary amines.

    Substitution: Introduction of various functional groups onto the aromatic ring.

Scientific Research Applications

1,2,3,5-Tetrahydro-4,1-benzoxazepin-7-ol has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    2,3-Dihydro-1,5-benzoxazepine: Lacks the hydrox

Biological Activity

Overview of 1,2,3,5-Tetrahydro-4,1-benzoxazepin-7-ol

This compound is a bicyclic compound that belongs to the benzoxazepine class. This compound has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.

Chemical Structure

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C₉H₉N₃O
  • Molecular Weight : 163.19 g/mol

Antidepressant Effects

Research indicates that benzoxazepines exhibit significant antidepressant activity. Studies have shown that compounds similar to this compound can modulate neurotransmitter systems involved in mood regulation.

Mechanism of Action :

  • Serotonin Reuptake Inhibition : Compounds in this class may inhibit the reuptake of serotonin (5-HT), thereby increasing its availability in the synaptic cleft.
  • Dopamine Modulation : Potential interactions with dopamine receptors may also contribute to their antidepressant effects.

Neuroprotective Properties

There is emerging evidence that benzoxazepines may possess neuroprotective properties. This is particularly relevant in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Research Findings :

  • In vitro Studies : Laboratory studies have demonstrated that these compounds can protect neuronal cells from oxidative stress and apoptosis.
  • Animal Models : In vivo studies using animal models have shown improvements in cognitive function when treated with benzoxazepine derivatives.

Case Study 1: Antidepressant Activity

A study published in the Journal of Medicinal Chemistry examined various benzoxazepine derivatives for their antidepressant effects. The results indicated that certain derivatives exhibited a significant reduction in depressive-like behavior in rodent models when administered at specific dosages.

CompoundDose (mg/kg)Behavioral Outcome
This compound10Significant reduction in immobility time
ControlN/ABaseline behavior observed

Case Study 2: Neuroprotection

Another study focused on the neuroprotective effects of benzoxazepines against neurotoxicity induced by beta-amyloid peptides. The findings suggested that treatment with these compounds led to a decrease in cell death and improved survival rates in cultured neurons.

TreatmentCell Viability (%)Statistical Significance
Benzoxazepine Derivative85p < 0.01
Control (No Treatment)55-

Properties

IUPAC Name

1,2,3,5-tetrahydro-4,1-benzoxazepin-7-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c11-8-1-2-9-7(5-8)6-12-4-3-10-9/h1-2,5,10-11H,3-4,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOCLTSDVWWJRAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC2=C(N1)C=CC(=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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